2-[(2-Pyridin-4-ylethyl)thio]ethanol
CAS No.: 78092-91-8
Cat. No.: VC1989847
Molecular Formula: C9H13NOS
Molecular Weight: 183.27 g/mol
* For research use only. Not for human or veterinary use.
![2-[(2-Pyridin-4-ylethyl)thio]ethanol - 78092-91-8](/images/structure/VC1989847.png)
CAS No. | 78092-91-8 |
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Molecular Formula | C9H13NOS |
Molecular Weight | 183.27 g/mol |
IUPAC Name | 2-(2-pyridin-4-ylethylsulfanyl)ethanol |
Standard InChI | InChI=1S/C9H13NOS/c11-6-8-12-7-3-9-1-4-10-5-2-9/h1-2,4-5,11H,3,6-8H2 |
Standard InChI Key | RVSLGHONXIRODY-UHFFFAOYSA-N |
SMILES | C1=CN=CC=C1CCSCCO |
Canonical SMILES | C1=CN=CC=C1CCSCCO |
Structural and Chemical Properties
Molecular Architecture
2-[(2-Pyridin-4-ylethyl)thio]ethanol features a pyridine ring substituted at the 4-position with an ethylthioethanol chain. The pyridine nitrogen provides electron-withdrawing characteristics, while the thioether bridge (-S-) and hydroxyl group (-OH) enhance its polarity and potential for hydrogen bonding . The IUPAC name, 2-(2-pyridin-4-ylethylsulfanyl)ethanol, reflects this connectivity.
Table 1: Key Molecular Properties
Physicochemical Characteristics
The compound is a solid at room temperature with a purity of up to 95% in commercial samples . Its solubility profile is influenced by the pyridine ring (hydrophobic) and hydroxyl group (hydrophilic), suggesting moderate solubility in polar solvents like ethanol or chloroform. The thioether linkage confers stability against hydrolysis under neutral conditions but may oxidize to sulfoxides or sulfones in the presence of strong oxidizing agents .
Synthesis and Manufacturing Processes
Reaction Pathways
The synthesis of 2-[(2-Pyridin-4-ylethyl)thio]ethanol typically involves a nucleophilic substitution reaction. One documented method refluxes sodium methoxide with 4-(2-chloroethyl)pyridine and 2-mercaptoethanol in ethanol, followed by silica gel chromatography for purification. Key steps include:
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Nucleophilic Attack: The thiol group of 2-mercaptoethanol displaces the chloride ion on 4-(2-chloroethyl)pyridine.
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Purification: Crude product is concentrated, diluted with chloroform, and chromatographed using chloroform/methanol gradients.
Table 2: Synthesis Conditions
Parameter | Detail |
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Reactants | 4-(2-Chloroethyl)pyridine, 2-mercaptoethanol |
Catalyst | Sodium methoxide |
Solvent |
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